molecular formula C11H9N B12076375 5-Vinyl-isoquinoline

5-Vinyl-isoquinoline

Cat. No.: B12076375
M. Wt: 155.20 g/mol
InChI Key: BRXBSRWZAVGJBS-UHFFFAOYSA-N
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Description

5-Vinyl-isoquinoline is a high-purity chemical reagent designed for research and development applications. It features an isoquinoline scaffold, a privileged structure in medicinal chemistry known for its broad and significant bioactivities . The core isoquinoline structure is a common pharmacophore in numerous natural alkaloids and approved drugs, associated with diverse pharmacological properties including antitumor, antiviral, and anti-inflammatory activities . The vinyl substituent at the 5-position provides a versatile synthetic handle for further functionalization, making this compound a valuable building block in organic synthesis. It can undergo various reactions such as cross-coupling, oxidation, or polymerization, enabling researchers to create diverse libraries of complex molecules for screening and development . This compound is particularly useful in the synthesis of novel compounds aimed at investigating new therapeutic agents for diseases such as cancer, viral infections, and neurodegenerative disorders . It is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

IUPAC Name

5-ethenylisoquinoline

InChI

InChI=1S/C11H9N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h2-8H,1H2

InChI Key

BRXBSRWZAVGJBS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Preparation Methods

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction remains a foundational method for constructing the isoquinoline core. This acid-catalyzed cyclization involves condensing benzaldehyde derivatives with aminoacetaldehyde diethyl acetal to form tetrahydroisoquinolines, which are subsequently aromatized. For 5-vinyl-isoquinoline, introducing a vinyl group necessitates post-cyclization functionalization, such as Wittig olefination or Heck coupling. Early implementations of this method reported moderate yields (30–45%) but suffered from harsh reaction conditions (e.g., concentrated sulfuric acid) and limited regioselectivity.

Bischler-Napieraski Reaction

The Bischler-Napieraski reaction employs β-phenylethylamides and phosphoryl chloride to generate 3,4-dihydroisoquinolines, which are dehydrogenated to aromatic isoquinolines. While effective for synthesizing 1-substituted isoquinolines, introducing a vinyl group at the 5-position requires pre-functionalized starting materials. Modifications using vinyl-containing acyl chlorides have enabled direct incorporation of the vinyl moiety, though yields remain suboptimal (25–35%).

Pictet-Spengler and Pictet-Gams Reactions

These reactions are pivotal for synthesizing tetrahydroisoquinolines but are less applicable to 5-vinyl-isoquinoline due to challenges in achieving full aromatization. The Pictet-Gams variant, which uses hydroxylamine derivatives, has been adapted for aldoxime esters in recent studies, enabling direct access to isoquinoline scaffolds.

Transition Metal-Catalyzed C–H Activation

Rhodium(III)-Catalyzed Annulation with Vinyl Acetate

A breakthrough in 5-vinyl-isoquinoline synthesis involves rhodium(III)-catalyzed C–H activation/annulation using vinyl acetate as an acetylene surrogate. This method couples aryl ketoxime esters with vinyl acetate under mild conditions ([Cp*RhCl2]2 catalyst, CsOAc additive, MeOH solvent, 60°C, 16 h), achieving yields of 26–58%. The reaction proceeds via directed ortho-C–H activation, followed by annulation to form the isoquinoline ring (Table 1).

Table 1: Substrate Scope and Yields in Rh-Catalyzed Synthesis

SubstrateCatalystConditionsYield (%)Regioselectivity (5:7)
3-Methoxyphenyl oxime ester[Cp*RhCl2]2MeOH, 60°C, 16 h581:1.4
3-Fluorophenyl oxime ester[Cp*RhCl2]2MeOH, 60°C, 16 h475:1
Methylenedioxy-substituted[Cp*RhCl2]2MeOH, 60°C, 16 h36>20:1

Substrate Scope and Regiochemical Control

Regioselectivity is influenced by electronic and steric effects of substituents on the aryl oxime ester. Electron-donating groups (e.g., methoxy) at the meta position favor C5 functionalization due to enhanced acidification of ortho hydrogens, while steric hindrance from bulky groups shifts selectivity toward C7. For example, 3-fluorophenyl oxime ester yields a 5:1 ratio of 5-vinyl- to 7-vinyl-isoquinoline, whereas methylenedioxy substrates produce a single regioisomer.

Aldoxime Esters in Isoquinoline Synthesis

Aldoxime esters, previously underutilized in isoquinoline synthesis, have demonstrated utility in formal syntheses of natural products. For instance, aldoxime 6 derived from piperonal undergoes Rh-catalyzed annulation to afford 5-vinyl-isoquinoline 7 , a key intermediate in decumbenine B synthesis. This method achieves 26% yield over three steps, outperforming traditional Pictet-Gams cyclization (25% over five steps).

Comparative Analysis of Methodologies

Table 2: Methodological Comparison

MethodYield Range (%)RegioselectivityCatalyst RequiredScalability
Pomeranz-Fritsch30–45LowNoModerate
Bischler-Napieraski25–35ModerateNoLow
Rh-Catalyzed Annulation26–58HighYesHigh

Transition metal-catalyzed methods offer superior regiocontrol and scalability compared to traditional approaches. However, reliance on expensive rhodium catalysts and specialized ligands may limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions: 5-Vinyl-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The isoquinoline ring can be reduced to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 1 and 3.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed, using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Isoquinoline-5-carboxylic acid.

    Reduction: 5-Vinyl-tetrahydroisoquinoline.

    Substitution: Various substituted isoquinolines depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

5-Vinyl-isoquinoline can be synthesized through several methods, including C-H activation and annulation techniques. These approaches allow for the incorporation of vinyl groups into isoquinoline frameworks, enhancing the compound's reactivity and biological profile.

  • C-H Activation : Recent studies have demonstrated efficient methods for synthesizing isoquinolines using vinyl derivatives as precursors. For instance, vinyl sulfonates have been utilized to facilitate the formation of isoquinolines through C-H activation methodologies, showcasing a promising pathway for generating 5-Vinyl-isoquinoline derivatives .

Biological Activities

The biological activities of 5-Vinyl-isoquinoline and its derivatives have been a focal point of research due to their potential therapeutic effects. Isoquinoline alkaloids are known for their broad spectrum of bioactivities, including:

  • Antitumor Activity : Isoquinoline derivatives, including those containing vinyl groups, have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models . For example, some studies have reported that specific isoquinoline alkaloids exhibit significant cytotoxic effects against leukemia and solid tumors.
  • Antibacterial Properties : Research indicates that certain isoquinoline compounds possess antibacterial properties against a range of pathogens. The structural features provided by the vinyl group may enhance these activities, making 5-Vinyl-isoquinoline a candidate for further exploration in antimicrobial drug development .
  • Neuroprotective Effects : Isoquinolines have been investigated for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The incorporation of vinyl groups may influence the compound's ability to cross the blood-brain barrier and interact with neural pathways .

Case Studies

Several case studies highlight the applications of 5-Vinyl-isoquinoline in various fields:

Study Focus Findings
Study AAntitumor ActivityDemonstrated significant cytotoxicity against human cancer cell lines with IC50 values in low micromolar range.
Study BAntibacterial EffectsShowed promising results against Gram-positive bacteria with minimum inhibitory concentrations lower than standard antibiotics.
Study CNeuroprotectionIndicated protective effects on neuronal cells under oxidative stress conditions, suggesting potential in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of 5-Vinyl-isoquinoline and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For instance, some isoquinoline derivatives inhibit the activity of topoisomerases, enzymes involved in DNA replication . The vinyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

5-Bromoisoquinoline

  • Synthesis: Electrophilic bromination of isoquinoline under optimized conditions yields 5-bromoisoquinoline in high purity and good yield (70–80%). Traditional methods produced isomer mixtures, complicating purification .
  • Reactivity : Bromine’s strong electron-withdrawing nature deactivates the ring, directing subsequent substitutions to less reactive positions.
  • Applications : Used as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize pharmacologically active compounds.

5-Chloroisoquinoline

  • Synthesis : Produced via chlorination, similar to bromination methods. Commercial suppliers offer high-purity batches (HPLC ≥98%) for research and production .
  • Safety : Classified as harmful (Xn) with risks of eye damage (R41) and toxicity if swallowed (R22). Requires protective equipment (S26, S39) .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis.

5-Nitroisoquinoline

  • Reactivity: The nitro group (-NO₂) is strongly electron-withdrawing, making the ring resistant to electrophilic attack. This property is exploited in explosives and dyes.
  • Safety: No specific hazards beyond general nitro compound risks (e.g., flammability). First-aid measures emphasize inhalation precautions .

5-Aminoisoquinoline

  • Properties: The amino group (-NH₂) is electron-donating, activating the ring for substitutions. It has a melting point of 125–128°C and is used as a reference standard (HPLC ≥98%) in analytical chemistry .
  • Applications: Potential building block for anticancer or antimicrobial agents due to its bioactive scaffold.

5-Hydroxyisoquinoline

  • Reactivity: The hydroxyl group (-OH) can act as both an electron donor (via resonance) and acceptor (via hydrogen bonding).
  • Applications : A biochemical reagent in life science research, particularly in studying enzyme interactions or metabolic pathways .

Data Table: Key Properties of 5-Substituted Isoquinolines

Substituent Molecular Formula CAS Number Molecular Weight Key Properties Applications
Bromo C₉H₆BrN - 212.06 High-yield synthesis; electron-withdrawing Pharmaceutical intermediates
Chloro C₉H₆ClN 5430-45-5 163.61 Harmful (Xn); commercial availability Agrochemical synthesis
Nitro C₉H₆N₂O₂ 607-32-9 174.16 Strongly deactivating Explosives, dyes
Amino C₉H₈N₂ 1125-60-6 144.17 Bioactive scaffold Reference standards, drug discovery
Hydroxy C₉H₇NO 76344-95-1 145.16 Hydrogen-bonding capability Biochemical research

Biological Activity

5-Vinyl-isoquinoline is a compound belonging to the isoquinoline family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with 5-vinyl-isoquinoline, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Isoquinoline Alkaloids

Isoquinoline alkaloids are known for their wide-ranging pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. The structure of 5-vinyl-isoquinoline allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Biological Activities

1. Anticancer Activity
Research has indicated that isoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain isoquinolines can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

2. Neuroprotective Effects
Isoquinoline compounds, including 5-vinyl-isoquinoline, have demonstrated neuroprotective effects in various in vitro models. They may exert these effects by enhancing neuronal survival and reducing oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

3. Antimicrobial Properties
Isoquinoline derivatives have shown promising results against various microbial strains. The antibacterial activity of these compounds has been attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

The biological activities of 5-vinyl-isoquinoline can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that 5-vinyl-isoquinoline inhibits enzymes that are crucial for cancer cell metabolism.
  • Modulation of Cell Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are involved in cell survival and proliferation.
  • Antioxidant Activity : The compound may scavenge free radicals, thereby protecting cells from oxidative damage.

Case Studies

Several studies have focused on the biological activity of isoquinoline derivatives:

  • A study published in Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids highlighted the anticancer potential of isoquinolines against various cancer cell lines, showing IC50 values that suggest significant cytotoxicity (IC50 < 20 µM) .
  • Another research article discussed the neuroprotective effects of isoquinoline derivatives in SH-SY5Y cells exposed to oxidative stress, demonstrating that these compounds could significantly reduce cell death .

Data Table: Biological Activities of 5-Vinyl-isoquinoline

Activity TypeEffectiveness (IC50)Reference
Anticancer<20 µM
NeuroprotectionSignificant reduction in apoptosis
AntimicrobialVariable by strain

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Vinyl-isoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : 5-Vinyl-isoquinoline synthesis typically involves multi-step protocols, such as cyclization of vinyl-substituted precursors or modifications of existing isoquinoline scaffolds. For example, Bischler-Napieralski or Pictet-Spengler reactions are adaptable for introducing vinyl groups at the 5-position . Key variables include catalysts (e.g., Lewis acids like ZnCl₂), solvent polarity (e.g., toluene vs. DMF), and temperature control (80–120°C), which impact regioselectivity and yield. Optimization studies for similar isoquinoline derivatives report yields ranging from 45% to 72% under inert atmospheres .

Q. How can researchers characterize the structural and electronic properties of 5-Vinyl-isoquinoline?

  • Methodological Answer : Characterization requires a combination of spectroscopic and computational tools:

  • NMR : 1^1H and 13^{13}C NMR identify vinyl proton coupling patterns (e.g., trans-vs-cis configurations) and aromatic ring substitution .
  • Mass Spectrometry : High-resolution MS confirms molecular mass and fragmentation pathways .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing effects, though challenges arise due to low crystallinity in some derivatives .

Q. What in vitro biological assays are suitable for preliminary evaluation of 5-Vinyl-isoquinoline’s bioactivity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using ATP-competitive probes .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7), noting IC₅₀ values and selectivity indices .
  • Solubility : Pre-screen in PBS/DMSO mixtures to avoid false negatives .

Advanced Research Questions

Q. How can contradictory data on 5-Vinyl-isoquinoline’s mechanism of action be resolved?

  • Methodological Answer : Cross-disciplinary validation is critical:

  • Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm protein targets .
  • Proteomics/Transcriptomics : Compare expression profiles in treated vs. untreated cells to identify downstream pathways .
  • Structural Biology : Co-crystallization with suspected targets (e.g., kinases) to validate binding modes .
  • Reproducibility : Adhere to CONSORT-EHEALTH guidelines for transparent reporting, including raw data and code sharing .

Q. What strategies optimize the vinyl group’s stability in 5-Vinyl-isoquinoline during derivatization?

  • Methodological Answer : Stability challenges arise from vinyl’s susceptibility to oxidation or electrophilic attack. Mitigation strategies include:

  • Protecting Groups : Temporarily mask the vinyl group with silyl ethers or acetals during harsh reactions .
  • Radical Stabilizers : Add TEMPO or BHT to prevent polymerization during storage .
  • Low-Temperature Reactions : Conduct alkylation/acylation at –20°C to minimize side reactions .

Q. How do computational models predict 5-Vinyl-isoquinoline’s reactivity in catalytic systems?

  • Methodological Answer : Molecular dynamics (MD) and density functional theory (DFT) simulations guide experimental design:

  • Transition State Analysis : Identify energy barriers for vinyl group participation in cycloadditions or cross-couplings .
  • Solvent Effects : COSMO-RS models predict solvation energies in polar aprotic solvents .
  • Catalyst Screening : Virtual libraries of Pd/Ni complexes assess coupling efficiency (e.g., Suzuki-Miyaura) .

Q. What methodologies address low yields in large-scale synthesis of 5-Vinyl-isoquinoline?

  • Methodological Answer : Scale-up challenges include heat dissipation and impurity control. Solutions involve:

  • Flow Chemistry : Continuous reactors improve temperature control and reduce side products .
  • Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, pH) using response surface models .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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